ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate
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Overview
Description
ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate is a chemical compound known for its utility in organic synthesis, particularly in the protection of amino groups during peptide synthesis. This compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate typically involves the reaction of ethyl cyanoacetate with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The product is then purified through crystallization or distillation techniques .
Chemical Reactions Analysis
Types of Reactions
ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other nucleophiles.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield ethyl cyanoacetate and tert-butyl alcohol.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include acids (e.g., hydrochloric acid), bases (e.g., sodium hydroxide), and nucleophiles (e.g., amines). The reactions are typically carried out at room temperature or under mild heating .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, hydrolysis yields ethyl cyanoacetate and tert-butyl alcohol, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate involves the formation of a stable carbamate linkage with amino groups. This linkage protects the amino group from unwanted reactions during synthesis. The tert-butoxycarbonyl group can be easily removed under acidic conditions, regenerating the free amino group for further reactions .
Comparison with Similar Compounds
Similar Compounds
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile: Similar in structure and used for similar purposes in peptide synthesis.
Di-tert-butyl dicarbonate: Another common reagent for protecting amino groups, but it is less stable compared to ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate.
tert-Butyl azidoformate: Used for similar applications but is more hazardous due to its shock-sensitive nature.
Uniqueness
This compound is unique due to its stability and ease of use in various chemical reactions. Its ability to form stable carbamate linkages and its compatibility with a wide range of reaction conditions make it a preferred choice in peptide synthesis and other applications .
Properties
IUPAC Name |
ethyl 2-cyano-2-[(2-methylpropan-2-yl)oxycarbonyloxyimino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5/c1-5-15-8(13)7(6-11)12-17-9(14)16-10(2,3)4/h5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTIPXWMOYWXFBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=NOC(=O)OC(C)(C)C)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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